molecular formula C26H19F5N2O5 B613505 Fmoc-d-gln-opfp CAS No. 200622-33-9

Fmoc-d-gln-opfp

Cat. No.: B613505
CAS No.: 200622-33-9
M. Wt: 534.4
InChI Key: FVJZFMYVWWIIGD-QGZVFWFLSA-N
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Description

Fmoc-d-gln-opfp, also known as N-alpha-Fmoc-D-glutamine pentafluorophenyl ester, is a derivative of glutamine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentafluorophenyl (OPfp) ester, which facilitate the coupling of amino acids during peptide synthesis .

Mechanism of Action

Target of Action

Fmoc-d-gln-opfp is primarily used as a protecting group in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a protective group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence and structure . By protecting the amine groups during synthesis, this compound helps prevent side reactions that could interfere with the formation of the desired peptide .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Therefore, careful control of the reaction conditions is essential for the effective use of this compound in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-d-gln-opfp is synthesized by reacting Fmoc-D-glutamine with pentafluorophenol (Pfp) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions . The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-d-gln-opfp is unique due to its specific combination of the Fmoc protecting group and the pentafluorophenyl ester. This combination provides a balance of stability and reactivity, making it highly suitable for peptide synthesis. The use of D-glutamine also imparts specific stereochemical properties to the synthesized peptides .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJZFMYVWWIIGD-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F5N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692812
Record name Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200622-33-9
Record name Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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